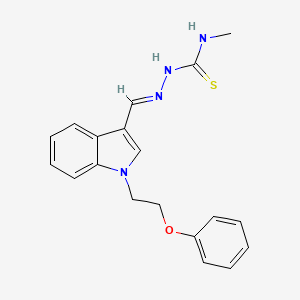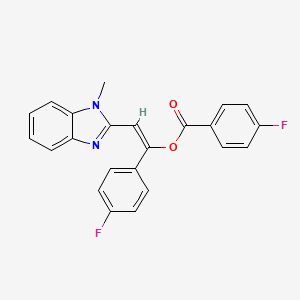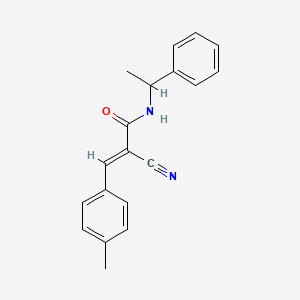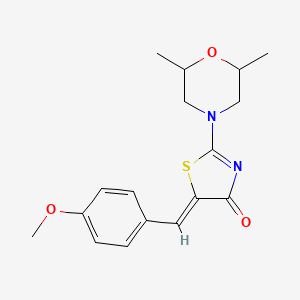
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CF3 is a member of the acrylamide family and is a highly reactive molecule that can be synthesized through a variety of methods. In
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is complex and involves the inhibition of multiple signaling pathways. This compound is known to inhibit the activity of STAT3, which is a transcription factor that is involved in the regulation of cell growth and survival. This compound achieves this by binding to the SH2 domain of STAT3, which prevents its activation. In addition to STAT3, this compound has also been shown to inhibit other signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. One of the most significant effects of this compound is its ability to inhibit the growth of cancer cells. This compound achieves this by inhibiting the activity of STAT3, which is a key regulator of cell growth and survival. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized using a variety of methods. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of this compound in lab experiments. It is a highly reactive molecule that can be difficult to handle, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are many future directions for research on 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide. One area of research that is particularly promising is the development of this compound-based drugs for the treatment of cancer. This compound has been shown to be effective in inhibiting the growth of a variety of cancer cells, and there is potential for the development of this compound-based drugs that could be used to treat cancer in humans. Another area of research that is promising is the study of the mechanism of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to develop more effective drugs that target specific signaling pathways involved in cancer growth and survival.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide can be synthesized through a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate in the presence of a base or through the reaction of 2-chloro-6-fluorophenylacetic acid with N-phenylethylacrylamide in the presence of a coupling agent. The resulting this compound is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound achieves this by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c1-12(13-6-3-2-4-7-13)22-18(23)14(11-21)10-15-16(19)8-5-9-17(15)20/h2-10,12H,1H3,(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVWDVRTGRXZHM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5908070.png)
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)


![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)

